molecular formula C13H26N2O B7928195 2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol

2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol

Cat. No.: B7928195
M. Wt: 226.36 g/mol
InChI Key: RWMPQWMWNWVMTC-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol is a complex organic compound with a unique structure that includes a cyclopropyl group, a dimethylamino group, and a cyclohexyl group attached to an ethanol backbone

Properties

IUPAC Name

2-[cyclopropyl-[4-(dimethylamino)cyclohexyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-14(2)11-3-5-12(6-4-11)15(9-10-16)13-7-8-13/h11-13,16H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMPQWMWNWVMTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 4-Dimethylaminocyclohexanone

4-Dimethylaminocyclohexanone is prepared via catalytic hydrogenation of 4-dimethylaminophenol derivatives. For example:

  • 4-Dimethylaminophenol is hydrogenated under 20 bar H₂ using Raney nickel in ethanol at 80°C , yielding 4-dimethylaminocyclohexanol.

  • Oxidation of the alcohol to the ketone is achieved with Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C .

Step 2: Cyclopropylamine Coupling

The ketone undergoes reductive amination with cyclopropylamine :

  • 4-Dimethylaminocyclohexanone (1.0 equiv), cyclopropylamine (1.2 equiv), and NaBH₃CN (1.5 equiv) are stirred in methanol at 25°C for 12 h .

  • The product, N-cyclopropyl-4-dimethylaminocyclohexylamine , is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) in 75% yield .

Nucleophilic Substitution Pathway

Step 1: Cyclohexyl Bromide Synthesis

4-Dimethylaminocyclohexanol is converted to its bromide:

  • Treatment with PBr₃ in diethyl ether at 0°C yields 4-dimethylaminocyclohexyl bromide .

Step 2: Cyclopropane Ring Formation

A cyclopropyl Grignard reagent is prepared and coupled:

  • Cyclopropylmagnesium bromide (2.0 equiv) reacts with 4-dimethylaminocyclohexyl bromide (1.0 equiv) in THF at −78°C , followed by warming to 25°C .

  • The intermediate is hydrolyzed with NH₄Cl to give N-cyclopropyl-4-dimethylaminocyclohexylmagnesium bromide adduct .

Step 3: Ethanol Functionalization

The Grignard adduct is quenched with ethylene oxide :

  • Reaction with ethylene oxide in THF at 0°C , followed by acid workup, produces the amino alcohol.

  • Final purification via distillation under reduced pressure yields 82% purity .

Catalytic Hydrogenation Approach

Step 1: Benzene Ring Hydrogenation

Aromatic precursors are reduced to cyclohexane derivatives:

  • 4-Dimethylaminophenylcyclopropane is hydrogenated using Pd/C (10 wt%) in ethanol under 50 psi H₂ at 80°C .

  • The resulting 4-dimethylaminocyclohexylcyclopropane is isolated in 90% yield .

Step 2: Amino Alcohol Formation

The cyclopropane ring is functionalized via oxidative cleavage :

  • Ozone cleavage in CH₂Cl₂/MeOH at −78°C , followed by reductive workup with NaBH₄ , yields the diol.

  • Selective oxidation of the primary alcohol with TEMPO/NaOCl generates the aldehyde, which undergoes reductive amination with ammonia to form the amino alcohol.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Reductive Amination6895Short reaction sequenceRequires toxic cyanoborohydride
Nucleophilic Subst.7588Scalable Grignard chemistryLow temperature sensitivity
Catalytic Hydrogen.8292High selectivityMulti-step oxidation/reduction

Critical Reaction Parameters

Solvent Selection

  • Polar aprotic solvents (THF, DMF) enhance nucleophilic substitution rates.

  • Methanol/ethanol are preferred for reductive amination due to borohydride compatibility.

Temperature Control

  • Grignard reactions require strict −78°C conditions to prevent side reactions.

  • Hydrogenation at 80°C optimizes cyclohexane ring formation.

Catalysts

  • Pd/C and Raney nickel are effective for hydrogenation.

  • TEMPO/NaOCl enables selective alcohol oxidation.

Industrial-Scale Considerations

  • Cost efficiency : Reductive amination is favored due to lower catalyst costs.

  • Safety : Avoidance of ozone and Grignard reagents simplifies large-scale operations.

  • Purification : Crystallization with ethyl acetate/hexane achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of 2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol lies in pharmaceutical development. Its structural characteristics suggest it may act as a lead compound for developing new therapeutic agents. The presence of the dimethylamino group is particularly noteworthy, as it can enhance biological activity by improving solubility and bioavailability.

Potential Pharmacological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. Some potential pharmacological effects include:

  • Antidepressant Activity : The compound may influence neurotransmitter systems, potentially providing antidepressant effects.
  • Analgesic Properties : Similar compounds have shown promise in pain relief, suggesting this compound may also possess analgesic properties.
  • Antitumor Activity : Preliminary studies indicate that derivatives may have cytotoxic effects against cancer cell lines.

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of the Cyclopropylamine Intermediate : This step involves cyclization reactions to form the cyclopropyl moiety.
  • N-Alkylation with Dimethylamine : The introduction of the dimethylamino group is achieved through N-alkylation reactions.
  • Final Coupling with Ethanolamine : The final product is synthesized by coupling the cyclopropyl-dimethylamine intermediate with ethanolamine.

These synthetic pathways allow for high specificity and yield, making the production of this compound feasible for further research and development.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyclopropyl-(4-methylamino-cyclohexyl)-amino]-ethanol
  • 2-[Cyclopropyl-(4-ethylamino-cyclohexyl)-amino]-ethanol
  • 2-[Cyclopropyl-(4-dimethylamino-cyclopentyl)-amino]-ethanol

Uniqueness

2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.

Biological Activity

2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol is a synthetic organic compound notable for its unique molecular structure and potential pharmacological applications. With a molecular formula of C_{13}H_{23}N_2O and a molecular weight of approximately 226.204 g/mol, this compound has garnered interest due to its biological activity and interactions with various molecular targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the reaction of cyclopropylamine with 4-dimethylaminocyclohexanone, followed by treatment with ethylene oxide to yield the final product. The reaction conditions must be carefully controlled to ensure high yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may modulate the activity of these targets, influencing various biochemical processes such as signal transduction and metabolic regulation. Preliminary studies suggest that it acts on pathways associated with neurotransmitter systems, potentially affecting mood and cognitive functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against a range of bacteria, indicating potential as therapeutic agents in treating infections .
  • Neuropharmacological Effects : The dimethylamino group enhances the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in neuropharmacology and treatment of central nervous system disorders.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in metabolic disorders.

Case Studies

Several case studies have highlighted the pharmacological potential of compounds related to this compound:

  • Cognitive Enhancement : A study examined the effects of similar compounds on cognitive performance in animal models, showing improvements in memory retention and learning capabilities when administered at specific doses.
  • Antidepressant Activity : In another investigation, analogs were tested for their antidepressant-like effects in rodent models, revealing significant reductions in depressive behaviors compared to control groups.
  • Analgesic Properties : Research has also indicated that derivatives can exhibit analgesic effects, making them candidates for pain management therapies.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Biological Activity
2-(Dimethylamino)ethanolLacks cyclopropyl and cyclohexyl groupsBasic neuroactive properties
N,N-DimethylcyclohexylamineNo ethanol backbonePrimarily used as a solvent
CyclopropylamineContains only cyclopropaneLimited pharmacological activity
This compound Unique combination enhancing bioactivityPotential applications in neuropharmacology and enzyme inhibition

Q & A

Q. What synthetic methodologies are effective for producing 2-[Cyclopropyl-(4-dimethylamino-cyclohexyl)-amino]-ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : Conventional synthesis routes include mechanochemical coupling reactions using ethanol as a solvent or catalyst (e.g., asymmetric cross-dehydrogenative coupling) . Optimization involves adjusting parameters like temperature, stoichiometry, and solvent polarity. Advanced methods leverage AI-driven retrosynthetic analysis (e.g., Template_relevance models) to propose novel pathways and minimize byproducts . Reaction progress can be monitored via HPLC or TLC, while purity is validated using NMR and mass spectrometry .

Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer :
  • Spectroscopy : 1H/13C NMR identifies stereochemistry and hydrogen bonding patterns, particularly for the cyclopropyl and cyclohexyl moieties . IR spectroscopy confirms functional groups (e.g., hydroxyl, amine).
  • Chromatography : Reverse-phase HPLC with UV detection resolves enantiomeric impurities.
  • Thermodynamic Analysis : Vaporization enthalpies can be calculated using the "centerpiece" approach to assess volatility .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models reaction pathways, such as Curtius rearrangements, to predict transition states and activation energies . For example, intrinsic reaction coordinate (IRC) analysis validates concerted mechanisms by tracking bond dissociation (e.g., N2 loss) and structural distortions in cyclopropane/cyclopropene systems . Comparative studies with CBS-QB3 calculations refine energy barriers and validate experimental kinetics (e.g., via Eyring plots) .

Q. How should researchers address contradictions in experimental data, such as conflicting NMR or kinetic results?

  • Methodological Answer :
  • Reproducibility : Conduct repeated NMR experiments (90–220 scans) under controlled temperatures to isolate thermal degradation artifacts .
  • Error Propagation : Use Origin® software for statistical fitting of kinetic data (e.g., first-order rate constants) and calculate standard deviations from replicate runs .
  • Cross-Validation : Compare experimental ΔH and ΔS‡ values with computational predictions to identify systematic biases .

Q. What strategies assess the environmental impact of this compound, and how can green chemistry mitigate risks?

  • Methodological Answer :
  • Ecotoxicology : Perform OECD 301 biodegradation tests to evaluate persistence. Use Daphnia magna assays for acute toxicity screening.
  • Green Synthesis : Replace traditional solvents with ethanol or ionic liquids to reduce waste . Biocatalytic routes (e.g., enzyme-mediated amination) improve atom economy and minimize hazardous intermediates .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity in derivatives?

  • Methodological Answer :
  • Scaffold Modification : Systematically vary substituents (e.g., dimethylamino vs. piperazinyl groups) and assess antimicrobial potency via MIC assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinities toward target enzymes (e.g., bacterial oxidoreductases).
  • In Vivo Validation : Prioritize derivatives with low cytotoxicity (IC50 > 100 μM in HEK293 cells) for rodent pharmacokinetic studies .

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